molecular formula C12H16O4 B7816759 4,7-Dimethoxy-5-propyl-1,3-benzodioxole

4,7-Dimethoxy-5-propyl-1,3-benzodioxole

Cat. No.: B7816759
M. Wt: 224.25 g/mol
InChI Key: XZUGLUDURMEBQE-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-5-propyl-1,3-benzodioxole is an organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes two methoxy groups and a propyl chain attached to a benzodioxole core. Benzodioxoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-5-propyl-1,3-benzodioxole typically involves the formylation of dihydroapiol, a naturally occurring compound found in parsley and dill seeds. The reaction is carried out in the presence of tin(IV) chloride (SnCl4) as a catalyst and dichloromethane (CH2Cl2) as the solvent. The reaction mixture is maintained at low temperatures (around -10°C) and then gradually warmed to 0°C. After the reaction is complete, the mixture is poured into water to isolate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of dihydroapiol from natural sources, followed by its chemical modification using formylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-5-propyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in the synthesis of coenzyme Q analogues.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products:

    Oxidation: Quinones and hydroquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

4,7-Dimethoxy-5-propyl-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-5-propyl-1,3-benzodioxole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,7-Dimethoxy-5-propyl-1,3-benzodioxole stands out due to its specific propyl substitution, which imparts unique biological activities and makes it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

4,7-dimethoxy-5-propyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUGLUDURMEBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C(=C1OC)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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